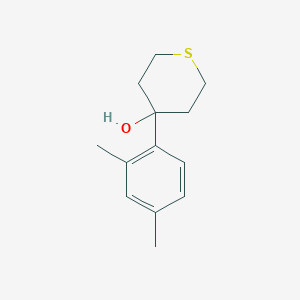

4-(2,4-Dimethylphenyl)thian-4-ol

説明

4-(2,4-Dimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 2,4-dimethylphenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic and alkyl substituents, which may influence its biological activity and solubility.

特性

IUPAC Name |

4-(2,4-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECALURXGBBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

化学反応の分析

As a polymer-based component, the SH 56/70 system holder does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small organic molecules. Instead, its performance is evaluated based on its physical and mechanical properties, such as stability, flexibility, and resistance to dynamic loads .

科学的研究の応用

The SH 56/70 system holder is widely used in various industrial applications, including:

Robotic Equipment: Ensuring the stability and protection of cables in robotic systems.

Machine Automation: Providing secure cable management in automated machinery.

Factory Automation: Enhancing the durability and flexibility of cable protection in factory settings.

Mechanical Engineering: Supporting the design and construction of mechanical systems with reliable cable management solutions.

作用機序

The SH 56/70 system holder functions by securely holding and protecting cables within its structure. It is designed to be easily adaptable to both dynamic and static applications, ensuring that cables remain stable and protected under various conditions. The system holder’s design includes features such as a stable vibration-proof red clip for safe locking and easy installation .

類似化合物との比較

Structural and Functional Insights:

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing aromatic ring stability and lipophilicity. Chloro and methoxy substituents () may enhance antimicrobial activity by disrupting microbial membrane integrity or enzyme function .

Functional Group Variations :

- Thiane vs. Thiazole : The thiane ring (saturated sulfur heterocycle) in the target compound differs from thiazole (unsaturated, nitrogen-sulfur heterocycle) in . Thiazoles are often associated with chemosensor applications due to their π-conjugated systems .

- Hydroxyl vs. Formamide/Semicarbazone : The hydroxyl group in the target compound may participate in hydrogen bonding, whereas semicarbazones () exhibit anticonvulsant activity via GABA transaminase inhibition .

Physicochemical Properties:

- Molecular Weight and Solubility : Smaller molecules like N-(2,4-Dimethylphenyl)formamide (163.20 g/mol) may exhibit better bioavailability compared to bulkier analogs (e.g., 262.29 g/mol in ).

- Purity and Stability : 4-(4-(Trifluoromethyl)phenyl)thian-4-ol is reported at 97% purity, indicating suitability for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。